molecular formula C20H16ClN3 B5722075 (2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile

Cat. No.: B5722075
M. Wt: 333.8 g/mol
InChI Key: BXBMPKSIZYCCCB-PDGQHHTCSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-11-17(15(2)24(14)20-5-3-4-10-23-20)12-18(13-22)16-6-8-19(21)9-7-16/h3-12H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBMPKSIZYCCCB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolyl Group: The pyrrolyl group can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone through a Knoevenagel condensation reaction between the chlorophenyl aldehyde and the pyrrolyl-pyridinyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A compound with a similar chlorophenyl group but different functional groups.

    4-Fluorophenol: Contains a fluorophenyl group instead of a chlorophenyl group.

    2,3-Difluorophenol: Another fluorinated phenol with different substitution patterns.

Uniqueness

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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